3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
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Description
Scientific Research Applications
Vibrational Spectroscopy and Quantum Mechanical Study The compound has been investigated using FT-IR and FT-Raman techniques, aligned with quantum mechanical methods. These methods are crucial in interpreting and predicting vibrational spectra, offering insights into its molecular structure and properties. The molecular electrostatic potential and HOMO-LUMO energies of the compound indicate its potential biological activity, assessed via natural bond orbital analysis and Fukui functions. The study also delves into thermodynamic properties like heat capacity, entropy, and enthalpy changes at varying temperatures (Kuruvilla et al., 2018).
Synthesis of New Derivatives New pyrazoloand triazolo[5.1-c][1,2.4]triazepines were prepared via intermolecular Wittig reaction. This synthesis pathway is notable for its potential in developing effective drugs. These compounds' structures were confirmed through spectral and elemental analysis, highlighting the method's precision and effectiveness (Barsy et al., 2000).
Herbicidal Activity Screening A series of novel compounds related to the main compound were synthesized and screened for herbicidal activities against rape and barnyard grass. This application demonstrates the potential utility of the compound in agricultural settings, specifically in weed management (Wang et al., 2006).
Antifungal and Antibacterial Activity Derivatives of the compound have been synthesized and evaluated for antibacterial and antifungal activities against a selection of pathogenic strains. This suggests its potential use in the development of new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi (Panwar & Singh, 2011).
Synthesis of 1H-tetrazoles and 1,2,3-triazoles The compound has been utilized in reactions with bifunctional reagents to yield bi(tri)cyclic tetrazolo- or triazolo fused intermediates. This synthesis pathway is significant for pharmacological screening and further chemical development, demonstrating the compound's versatility in creating pharmacologically relevant structures (Medaer et al., 1996).
Molecular Docking Studies The compound's analogs have been studied using molecular docking methods to understand their interaction with biological targets. This research contributes to the understanding of how these compounds could be used in therapeutic contexts, especially in targeting specific receptors or enzymes (Massah et al., 2016).
Antimicrobial Activities New 1,2,4-triazole derivatives of the compound were synthesized and screened for antimicrobial activities. Some of these compounds showed good or moderate activities against various microorganisms, indicating their potential in developing new antimicrobial drugs (Bektaş et al., 2007).
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3/c14-10-6-5-9(8-11(10)15)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRGNIDHOWKOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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